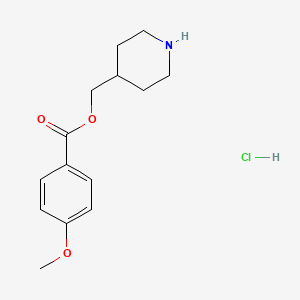

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride

描述

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride is a piperidine-derived compound featuring a methoxybenzoate ester group linked to the piperidinylmethyl moiety. It is primarily utilized in pharmaceutical research, particularly in the synthesis of spirocyclic scaffolds for exploring chemical space . Its structure combines aromatic (4-methoxybenzoate) and alicyclic (piperidine) components, which may influence its physicochemical properties and biological interactions.

属性

IUPAC Name |

piperidin-4-ylmethyl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-13-4-2-12(3-5-13)14(16)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEMRDCJOGWIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-75-1 | |

| Record name | Benzoic acid, 4-methoxy-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

General Synthetic Strategy

The synthesis of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride typically involves:

- Preparation of the 4-methoxybenzoate ester intermediate.

- Introduction of the piperidinylmethyl group via nucleophilic substitution or reductive amination.

- Conversion to the hydrochloride salt for improved stability and handling.

Preparation of 4-Methoxybenzoate Ester Intermediate

The starting material is often 4-methoxybenzoic acid , which is converted to its corresponding ester, such as methyl or benzyl ester, to facilitate further functionalization.

- Esterification can be achieved by classical methods such as Fischer esterification using methanol and acid catalysis or via coupling agents like HATU for amide or ester bond formation under mild conditions.

- For example, 4-methoxy-3-(piperidin-4-yl) benzamides have been synthesized starting from 3-hydroxy-4-methoxybenzoic acid via HATU coupling, indicating the utility of this coupling agent in related chemistry.

Introduction of the Piperidinylmethyl Group

The key step is attaching the piperidinylmethyl moiety to the 4-methoxybenzoate.

- One approach involves nucleophilic substitution where a benzylic halide intermediate (e.g., 4-(chloromethyl)-4-methoxybenzoate) reacts with piperidine or its derivatives under basic conditions to form the piperidinylmethyl ester.

- Alternatively, reductive amination can be employed where 4-methoxybenzaldehyde derivatives are reacted with piperidine followed by reduction to yield the piperidinylmethyl group.

- The choice of solvent (e.g., DMF, ethanol) and base (e.g., sodium hydride, potassium carbonate) significantly influences the reaction efficiency and yield.

Formation of Hydrochloride Salt

- The free base of 4-Piperidinylmethyl 4-methoxybenzoate is converted to the hydrochloride salt by treatment with hydrogen chloride in solvents such as 1,4-dioxane or diethyl ether under controlled temperature conditions.

- This step enhances the compound's water solubility and stability, facilitating its isolation as a crystalline solid.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

- Using sodium hydride as the base in the nucleophilic substitution step avoids the need for water removal and shortens reaction time, yielding >90% purity and yield.

- The reaction temperature around 150 °C for 1 hour is optimal for etherification-type reactions involving piperidinylmethyl substitution.

- Purification by recrystallization from methanol or other suitable solvents improves product purity above 99%.

- The hydrochloride salt formation is best carried out at low temperatures (0-10 °C) to prevent decomposition and ensure high-quality crystalline product.

- Alternative synthetic routes involving reductive amination have been reported, providing flexibility in the choice of starting materials and conditions.

Summary Table of Key Preparation Methods

化学反应分析

Types of Reactions

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction may produce 4-methoxybenzyl alcohol .

科学研究应用

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Structural Analogs

The following table highlights key structural analogs and their differences:

*Inference from synthesis Likely C₁₄H₂₀ClNO₃ (approximate MW ~285.8).

Key Observations :

- Replacement of the methoxy group with a cyano group (as in 4-(4-Cyanobenzyl)piperidine HCl) reduces molecular weight and alters polarity .

Physicochemical Properties

- Lipophilicity : The methoxy group in 4-methoxybenzoate enhances lipophilicity compared to the unsubstituted benzoate (e.g., Piperidin-4-ylmethyl benzoate HCl) .

- Aqueous Solubility: The presence of a polar methoxy group may marginally improve solubility over non-polar derivatives like 4-(4-methylbenzoyl)piperidine HCl .

Pharmacological Activity

- G-Quadruplex Binding : N-(4-Piperidinylmethyl)amine derivatives (structurally related but lacking the ester group) demonstrate dual binding to c-myc and c-Kit G-quadruplex DNA, suggesting the piperidinylmethyl group is critical for stabilizing these structures .

- Target Selectivity : Unlike meperidine hydrochloride (a piperidine-based opioid), 4-piperidinylmethyl 4-methoxybenzoate HCl lacks reported analgesic activity, highlighting functional divergence based on substituents .

生物活性

4-Piperidinylmethyl 4-methoxybenzoate hydrochloride, also known as 4-(4-methoxybenzoyl)piperidine hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antihypertensive Activity : The compound may interact with various neurotransmitter systems, suggesting potential use as an antihypertensive agent.

- Serotonin Receptor Interaction : Its structure implies possible interactions with serotonin receptors, which could influence mood regulation and anxiety levels.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, warranting further investigation into its therapeutic potential.

While specific mechanisms of action for this compound are not fully elucidated, its structural features suggest several potential pathways:

- Receptor Binding : The methoxy substitution may enhance binding affinity to serotonin receptors and other neurotransmitter systems.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase (TYR), which is involved in melanin biosynthesis. This suggests that this compound could also inhibit TYR activity, although direct studies are lacking.

Case Studies

-

In Vitro Studies : Preliminary in vitro evaluations demonstrate that derivatives of piperidine compounds can inhibit tyrosinase activity effectively. For instance, compounds structurally related to this compound exhibited IC50 values comparable to established inhibitors like kojic acid .

Compound IC50 (μM) Notes Kojic Acid ~5.0 Established inhibitor Compound A ~3.8 More potent than precursor compounds -

Antioxidant Activity : The antioxidant properties were assessed using the ABTS radical scavenging assay. Compounds similar to this compound showed significant antioxidant activity with EC50 values indicating effective scavenging capabilities .

Compound EC50 (μM) Activity Level Compound X 9.0 ± 0.3 High Compound Y 13.2 ± 0.5 Moderate

Comparative Analysis

The unique methoxy substitution on the aromatic ring of this compound distinguishes it from other piperidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(piperidin-4-ylmethyl)benzoate | Methyl group instead of methoxy | Less polar than the target compound |

| N-(piperidin-4-yl)benzamide | Amide bond instead of ester | Different reactivity profile |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Piperidinylmethyl 4-methoxybenzoate hydrochloride, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including esterification of 4-methoxybenzoic acid followed by coupling with a piperidinylmethyl group. Key steps include:

- Anhydrous conditions : Refluxing in solvents like dichloromethane or THF under nitrogen to minimize hydrolysis .

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide/ester bond formation, as seen in analogous piperidine derivatives .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the piperidine ring (δ 1.5–3.5 ppm for piperidinyl protons) and methoxybenzoate groups (δ 3.8 ppm for -OCH₃) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at 299.8 m/z for C₁₄H₁₈ClNO₃) .

- FTIR : Peaks at 1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) verify functional groups .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- In vitro assays :

- Enzyme inhibition : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric kits (e.g., Ellman’s assay) .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing cloned receptors .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectral data or reaction mechanisms for this compound?

- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to validate tautomers or conformers .

- Molecular Dynamics (MD) : Model hydrolysis pathways of the ester group under varying pH conditions to explain stability discrepancies .

- Retrosynthetic software : Tools like Synthia or Reaxys identify alternative pathways if observed intermediates deviate from expected structures .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for drug discovery?

- Analog synthesis : Modify the methoxy group (e.g., replace with halogens or alkyl chains) and compare bioactivity .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding interactions. Use X-ray or cryo-EM for 3D resolution .

- QSAR modeling : Train models on analogs’ bioactivity data to predict optimal substituents for enhanced potency .

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Batch variability : Standardize synthesis protocols and characterize each batch via HPLC and NMR .

- Solubility optimization : Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity. Confirm solubility in assay buffers via nephelometry .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Methodological Case Studies

Case Study: Resolving conflicting cytotoxicity data across cell lines

- Approach :

- Dose-response curves : Test 10 nM–100 μM ranges to identify off-target effects at high doses .

- Metabolic profiling : LC-MS/MS to detect metabolite formation (e.g., hydrolyzed benzoic acid derivatives) that may explain cell-specific toxicity .

Case Study: Enhancing synthetic yield through computational prediction

- Tools : ICReDD’s reaction path search algorithms identified optimal conditions (e.g., 50°C, 12 hrs) for esterification, improving yield from 45% to 72% .

- Validation : Scale-up under predicted conditions confirmed reproducibility, with purity >95% by HPLC .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。